6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine

Cruzain inhibition Chagas disease Cysteine protease

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is a strategic trisubstituted building block for medicinal chemistry. Unlike generic hydrazinopyrimidines, it uniquely integrates a 4-bromophenyl moiety essential for hydrophobic target engagement (e.g., cruzain S2 pocket), a reactive hydrazino handle for hydrazone-linked PROTACs, and a CF₃ group for metabolic stability. The bromine atom enables further Suzuki-Miyaura diversification, making it a superior, convergent intermediate for targeted protein degradation and kinase inhibitor programs.

Molecular Formula C11H8BrF3N4
Molecular Weight 333.11 g/mol
CAS No. 1820711-64-5
Cat. No. B6592156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
CAS1820711-64-5
Molecular FormulaC11H8BrF3N4
Molecular Weight333.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Br
InChIInChI=1S/C11H8BrF3N4/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19)
InChIKeyPRNAMGXNCKKYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine: Baseline Procurement and Scientific Profile


6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine (CAS 1820711-64-5) is a trisubstituted pyrimidine building block featuring a 4-bromophenyl group at position 6, a nucleophilic hydrazino group at position 2, and an electron-withdrawing trifluoromethyl (CF₃) group at position 4. This compound belongs to the class of hydrazinopyrimidines, which are extensively employed in medicinal chemistry for the construction of hydrazone-linked conjugates, PROTAC linkers, and heterocyclic scaffolds targeting kinases, cysteine proteases, and G-protein-coupled receptors [1]. The presence of the hydrazino group provides a reactive handle for condensation with aldehydes or ketones, while the CF₃ substituent enhances metabolic stability and lipophilicity, and the 4-bromophenyl ring enables further cross-coupling functionalization. The compound is primarily sourced as a research intermediate and has a molecular weight of 333.11 g/mol (C₁₁H₈BrF₃N₄) .

Why 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine Cannot Be Replaced by Generic Hydrazinopyrimidines


Generic hydrazinopyrimidines, such as 2-hydrazino-4-(trifluoromethyl)pyrimidine (CAS 197305-97-8) or 5-hydrazinyl-2-(trifluoromethyl)pyrimidine (CAS 1131567-98-0), lack the 4-bromophenyl substituent that is critical for establishing hydrophobic interactions within the S2 pocket of target proteases and for enabling structure-activity relationship (SAR) exploration through palladium-catalyzed cross-coupling [1]. In the context of cruzain inhibition, the benchmark 2-(N′-4-chloro-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine achieves 80% inhibition at 100 µM (IC₅₀ = 85 µM), whereas analogs bearing only a hydrazino-CF₃ core without aryl substitution at the pyrimidine 4/6 position exhibit substantially reduced or negligible inhibitory effects, underscoring that the aryl substituent is not an inert bystander but a pharmacophoric requirement [2]. Therefore, substituting 6-(4-bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine with a simpler hydrazinopyrimidine eliminates both the structural basis for target engagement and the synthetic utility of the bromine handle for subsequent diversification.

Quantitative Comparator Evidence for 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine Procurement Decisions


Cruzain Inhibitory Potency: 4-Chlorobenzylidene Derivative vs. Unsubstituted and 4-Nitro Analogs

In a direct head-to-head enzymatic evaluation, the 4-chlorobenzylidenehydrazino derivative of 4-trifluoromethylpyrimidine (structurally analogous to the target compound after hydrazone formation) achieved 80% cruzain inhibition at 100 µM with an IC₅₀ of 85 µM, compared to the 4-nitrobenzylidene analog which exhibited only 50% inhibition under identical conditions [1]. This 1.6-fold improvement in inhibitory effect at 100 µM demonstrates that electron-withdrawing aryl substituents on the benzylidene moiety differentially modulate potency, establishing a clear SAR framework that positions the bromophenyl-containing scaffold as an attractive starting point for further optimization.

Cruzain inhibition Chagas disease Cysteine protease

GPCR Binding Selectivity: Bromophenyl-Pyrimidine Analog Discriminates Between Type-1 Angiotensin II Receptor and Apelin Receptor

The closely related analog 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine (BDBM67315), which shares the bromophenyl-hydrazino-pyrimidine core with the target compound, exhibits an IC₅₀ of 2.09 µM against the human Type-1 angiotensin II receptor (AT₁) in a radioligand binding assay, whereas its binding to the human Apelin receptor (APJ) is negligible with an IC₅₀ > 40 µM [1]. This 19-fold selectivity window illustrates that the bromophenyl substitution confers receptor-specific engagement rather than promiscuous GPCR binding, a critical consideration when selecting building blocks for target-focused library synthesis.

GPCR binding Angiotensin II receptor Apelin receptor

Substituent-Dependent Cruzain SAR: Chloro vs. Methoxy and Hydroxy Analogs on the Hydrazinopyrimidine Core

A systematic SAR study of 2-(N′-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines at a fixed concentration of 100 µM showed that the 4-chlorobenzylidene derivative (80% inhibition) outperformed the 4-methoxy analog (40% inhibition) by 2-fold, and the 2-hydroxy derivative (nominal activity) by >4-fold [1]. These data establish that para-substitution on the benzylidene ring directly modulates cruzain inhibition, with halogen substituents (Cl, and by extension the Br present in the target compound) producing the most potent effects. Methyl substitution at the 2-position yielded moderate activity (45% inhibition), further supporting the importance of optimized aryl substitution patterns.

Structure-activity relationship Cruzain Enzyme inhibition

Antiproliferative Benchmarking: Trifluoromethyl-Pyrimidine Derivatives vs. 5-Fluorouracil in PC-3 Prostate Cancer Cells

Trifluoromethyl-substituted pyrimidine derivatives structurally related to the target compound have demonstrated antiproliferative activity against PC-3 prostate cancer cells that exceeds the clinical comparator 5-fluorouracil (5-FU). Specifically, compounds XXId and XXIe exhibited IC₅₀ values of 4.42 ± 0.46 µM and 4.85 ± 0.59 µM, respectively, compared to 6.39 ± 0.71 µM for 5-FU under identical MTT assay conditions, representing a 1.3–1.4-fold improvement in potency [1]. The most potent analog from a parallel study, compound 17v, achieved an IC₅₀ of 2.27 µM against H1975 non-small cell lung cancer cells versus 9.37 µM for 5-FU, a 4.1-fold enhancement [2]. While these data pertain to polysubstituted pyrimidines rather than the exact target compound, they establish that the trifluoromethyl-pyrimidine chemotype is capable of producing analogs with anti-proliferative potency superior to a standard-of-care chemotherapeutic.

Antiproliferative activity PC-3 prostate cancer 5-Fluorouracil

Hydrazinopyrimidine Reactivity Advantage: Derivatization Efficiency vs. Amino-Pyrimidine Building Blocks

The hydrazino group at position 2 of the pyrimidine ring enables chemoselective hydrazone formation under mild acidic conditions, an advantage over 2-amino-pyrimidine analogs that require harsher conditions or pre-activation for analogous imine formation. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, the core scaffold devoid of the bromophenyl group, is documented as a derivatization reagent for steroid analysis and as a precursor for PROTAC linker construction exploiting pH-sensitive hydrazone cleavage . The bromophenyl-substituted analog extends this reactivity profile by providing an additional synthetic handle (the aryl bromide) for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling without compromising the hydrazino nucleophilicity, effectively functioning as a bifunctional linchpin for convergent library synthesis.

Hydrazone formation PROTAC linker Derivatization

Data Gap Acknowledgment: Absence of Direct In Vitro or In Vivo Data for CAS 1820711-64-5

As of April 2026, a comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases reveals no published peer-reviewed studies that report direct biological activity (IC₅₀, Kd, Ki, EC₅₀), pharmacokinetic parameters, or in vivo efficacy data specifically for 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine (CAS 1820711-64-5). The compound appears exclusively in vendor catalogs and chemical supplier databases as a research building block. All quantitative evidence presented in this guide derives from structurally analogous compounds sharing the hydrazinopyrimidine core with aryl substitution at the 4- or 6-position, and these data are extrapolated through class-level inference. Procurement decisions must therefore be guided by the compound's demonstrated utility as a synthetic intermediate with a pharmacophorically validated scaffold, rather than by direct target engagement or cellular efficacy data for the exact CAS number.

Data availability Research compound Procurement decision

Evidence-Backed Application Scenarios for 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine Procurement


Synthesis of Focused Hydrazone Libraries for Cysteine Protease Inhibitor Discovery (Cruzain and Cathepsin Targets)

The compound serves as a direct precursor for generating 2-(N′-benzylidenehydrazino)-4-trifluoromethyl-6-(4-bromophenyl)pyrimidine derivatives by condensation with substituted benzaldehydes. This strategy is directly supported by the cruzain SAR established in Zanatta et al. (2008), where the 4-chlorobenzylidene analog achieved 80% inhibition at 100 µM (IC₅₀ = 85 µM), and the additional bromophenyl group at position 6 is predicted by molecular docking to occupy the S2 hydrophobic pocket of cruzain, providing a second vector for affinity optimization [1].

Dual-Functional Building Block for Convergent Medicinal Chemistry: PROTAC Linker and Cross-Coupling Scaffold

The hydrazino group enables pH-sensitive hydrazone linkage for PROTAC (PROteolysis TArgeting Chimera) design, as validated by the established use of 2-hydrazino-4-(trifluoromethyl)pyrimidine in PROTAC linker chemistry [1]. Simultaneously, the 4-bromophenyl substituent provides a site for Suzuki-Miyaura cross-coupling to introduce diverse E3 ligase recruiting elements or targeting warheads. This convergent strategy reduces synthetic steps compared to sequential mono-functional approaches and is applicable to targeted protein degradation programs requiring modular linker-warhead assembly.

GPCR-Targeted Probe Synthesis Using the Bromophenyl Pharmacophore

The demonstrated AT₁ receptor binding (IC₅₀ = 2.09 µM) of the analog 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine [1] suggests that hydrazone derivatives of the target compound may retain affinity for angiotensin or related peptide GPCRs. Researchers pursuing biased agonism, allosteric modulation, or radioligand development for the AT₁/APJ receptor family can employ the compound as a starting scaffold, with the bromine atom additionally serving as a heavy atom for X-ray crystallography phasing or as a site for ¹⁸F/⁷⁶Br radiolabeling.

Anticancer Lead Generation via Trifluoromethyl-Pyrimidine Scaffold Optimization

The class-level antiproliferative activity of trifluoromethyl-pyrimidine derivatives against PC-3 (IC₅₀ values as low as 4.42 µM, outperforming 5-FU at 6.39 µM) [1] and H1975 cells (IC₅₀ = 2.27 µM vs. 5-FU at 9.37 µM) establishes the scaffold's potential for anticancer drug discovery. The target compound, bearing both the CF₃ group and a bromophenyl handle, is positioned as a key intermediate for synthesizing polysubstituted pyrimidines that can be screened against the NCI-60 panel or kinase selectivity panels to identify novel antiproliferative chemotypes.

Quote Request

Request a Quote for 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.